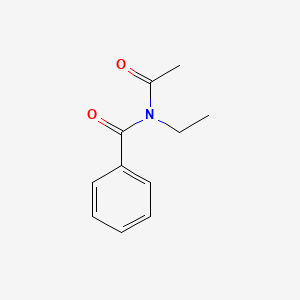

N-Acetyl-N-ethylbenzamide

Description

Contextualization within N-Acyl Amide Chemistry

N-Acetyl-N-ethylbenzamide is classified as an N-acyl amide. This functional group, characterized by a nitrogen atom bonded to two acyl groups, is a cornerstone of organic and biological chemistry. N-acyl amides, and more broadly the amide bond, are fundamental to the structure of peptides, proteins, and a vast array of natural products. researchgate.netresearchgate.net The N-acyl amide linkage is present in many biologically active molecules, which exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

The synthesis of N-acyl amides can be achieved through various chemical and biological methods. Chemical syntheses often involve the acylation of a primary or secondary amide. chemicalbook.com For instance, a general procedure for the N-acylation of amide derivatives can be performed using an acid anhydride (B1165640) and a catalytic amount of concentrated sulfuric acid under microwave irradiation. chemicalbook.com

Biocatalysis offers a greener alternative for amide bond formation. nih.gov Enzymes such as lipases or specialized adenylating enzymes can catalyze the synthesis of N-acyl amides under mild conditions. researchgate.netnih.govnih.gov For example, the adenylation (ANL) domain of the enzyme TamA has been shown to be a useful biocatalyst for producing a range of fatty N-acyl amides. nih.gov These enzymatic strategies are highly desirable as they often avoid the use of toxic reagents common in conventional chemical synthesis. nih.gov The broader family of N-acyl amino acids (NAAAs) are particularly significant, with wide applications in the food, cosmetic, and pharmaceutical industries. nih.govresearchgate.net

Significance of Benzamide (B126) Scaffolds in Organic and Biological Chemistry

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is a privileged scaffold in medicinal chemistry. mdpi.comacs.org This structural unit is a key component in a multitude of compounds with diverse and potent biological activities. Benzamide derivatives have been explored for their utility as anticancer, anti-inflammatory, antioxidant, antifungal, and antibacterial agents. researchgate.net

The versatility of the benzamide scaffold stems from its chemical properties. It is stable, relatively neutral, and capable of participating in hydrogen bonding as both a donor and acceptor, which facilitates interactions with biological targets like enzymes and receptors. researchgate.net Its presence has been crucial in the development of drugs targeting a variety of diseases. For example, benzamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and c-Met kinase, which are significant in tumor progression. researchgate.net The scaffold is also central to the design of antimalarial agents and compounds targeting neurodegenerative diseases. mdpi.comnih.gov The ability to readily modify the benzene ring and the amide nitrogen allows for the fine-tuning of a compound's pharmacological profile, making the benzamide framework a frequent starting point in drug discovery campaigns. nih.gov

Overview of Current Research Landscape for this compound

Despite the rich chemistry and biological importance of its constituent N-acyl amide and benzamide functionalities, specific research on this compound is conspicuously limited in the available scientific literature. While databases list its CAS number (65016-70-8), detailed studies focusing on its synthesis, characterization, reactivity, and biological activity are not readily found. chemsrc.com

The research landscape is primarily populated by studies on closely related analogues. For example, N-acetylbenzamide (the N-de-ethylated counterpart) has been studied more extensively. It is described as a white crystalline solid, and methods for its synthesis, such as the acetylation of benzamide with acetic anhydride, are documented. chemicalbook.comontosight.ai Research has also touched upon the biological activities of various benzamide derivatives, including potential antimicrobial and enzyme-inhibiting properties. ontosight.ai Similarly, other substituted benzamides, such as N-ethylbenzamide and N,N'-Carbonylbis(N-ethylbenzamide), have been synthesized and, in some cases, evaluated for biological activity like antitumor effects. chemeo.comresearchgate.net However, these findings on related molecules can only provide a speculative basis for the potential properties of this compound. The direct investigation of this specific compound remains an underexplored area.

To illustrate the available data for a closely related compound, the properties of N-acetylbenzamide are presented below.

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | chemsrc.com |

| Molecular Weight | 163.173 g/mol | chemsrc.comnih.gov |

| Density | 1.137 g/cm³ | chemsrc.com |

| Boiling Point | 312.6°C at 760 mmHg | chemsrc.com |

| Melting Point | 156-158°C | ontosight.ai |

| Flash Point | 142.6°C | chemsrc.com |

| LogP | 1.35380 | chemsrc.com |

| CAS Number | 1575-95-7 | chemsrc.comnih.gov |

This interactive table summarizes the physicochemical properties reported for N-acetylbenzamide, a close structural analogue of this compound.

Academic Gaps and Future Directions in this compound Studies

The most significant academic gap concerning this compound is the near-complete absence of dedicated research. This lack of data presents a clear opportunity for foundational chemical and biological investigation.

Key Academic Gaps:

Synthesis and Characterization: While general methods for N-acylation of amides exist, optimized and scalable synthetic routes specifically for this compound have not been reported. chemicalbook.com Furthermore, comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic characterization is needed to establish a definitive structural and physicochemical profile.

Biological Activity Screening: Given the well-documented pharmacological potential of the benzamide scaffold, this compound is a candidate for broad biological screening. researchgate.netnih.gov Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent is entirely unexplored.

Physicochemical Properties: Fundamental properties such as solubility, stability under various conditions, and detailed pharmacokinetic parameters have not been determined.

Material Science Applications: The potential use of this compound as a building block in materials science, for example in the synthesis of polymers or functional materials, has not been investigated.

Future Research Directions:

Synthetic Exploration: Development and optimization of efficient synthetic protocols for this compound, potentially exploring both classical chemical methods and greener enzymatic routes. nih.govrsc.org

Biological Evaluation: A systematic in vitro screening campaign against a diverse panel of targets, including cancer cell lines, pathogenic microbes, and key enzymes relevant to human diseases (e.g., kinases, histone deacetylases). researchgate.netresearchgate.netacs.org

Structural and Mechanistic Studies: If any biological activity is identified, subsequent research should focus on structure-activity relationships (SAR) by synthesizing and testing analogues. nih.gov Molecular modeling and docking studies could predict potential biological targets and binding modes. mdpi.com

Structure

3D Structure

Properties

CAS No. |

65016-70-8 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-acetyl-N-ethylbenzamide |

InChI |

InChI=1S/C11H13NO2/c1-3-12(9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChI Key |

CNYAPVVXWKJPAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Acetyl N Ethylbenzamide

Direct Synthesis Strategies for N-Acetyl-N-ethylbenzamide

The direct synthesis of this compound can be approached through several strategic routes, primarily focusing on the formation of the amide or imide bonds.

Palladium-Catalyzed Decarboxylative Ortho-Acylation Routes

Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzamides. However, attempts to synthesize this compound via a palladium-catalyzed decarboxylative ortho-acylation of N-ethylbenzamide have been reported to be unsuccessful under certain optimized conditions. In one study, this compound itself was used as a substrate for a subsequent ortho-acylation reaction, but no reaction occurred. This lack of reactivity was attributed to the acetyl group reducing the electron density on the nitrogen atom, which in turn hinders its ability to coordinate with the palladium catalyst, a crucial step in the catalytic cycle. This finding suggests that direct palladium-catalyzed ortho-acylation may not be a viable route for the primary synthesis of this compound.

Exploration of Alternative Acylation and Amidation Pathways

Given the limitations of the palladium-catalyzed route, alternative and more traditional methods of acylation and amidation are considered more viable for the synthesis of this compound.

One of the most established methods for forming amide bonds is the Schotten-Baumann reaction . organic-chemistry.orgwikipedia.orgiitk.ac.in This reaction typically involves the acylation of an amine with an acid chloride in the presence of a base. For the synthesis of this compound, two main variations of this approach are feasible:

Acylation of N-ethylbenzamide: This pathway would involve the reaction of N-ethylbenzamide with acetyl chloride in the presence of a suitable base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521). The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction. byjus.com

Benzoylation of N-ethylacetamide: Alternatively, N-ethylacetamide can be reacted with benzoyl chloride under Schotten-Baumann conditions to yield the desired product. sarthaks.com

The general mechanism for the Schotten-Baumann reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to form the stable amide. byjus.comchemguide.co.uk

Other amidation strategies that could be explored include the use of coupling reagents commonly employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of an amide bond between benzoic acid and N-ethylacetamide, or acetic acid and N-ethylbenzamide. Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), also present a green and efficient alternative for direct amidation of carboxylic acids and amines. nih.gov

| Synthetic Pathway | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Plausible Product |

| Acylation | N-ethylbenzamide | Acetyl chloride | Base (e.g., pyridine, NaOH) | This compound |

| Benzoylation | N-ethylacetamide | Benzoyl chloride | Base (e.g., pyridine, NaOH) | This compound |

| Amidation Coupling | Benzoic acid | N-ethylacetamide | Coupling agent (e.g., DCC, EDC) | This compound |

| Enzymatic Amidation | Acetic acid | N-ethylbenzamide | Lipase (e.g., CALB) | This compound |

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction times and byproducts. For the proposed Schotten-Baumann approach, several factors can be fine-tuned.

Base: The choice and concentration of the base are critical. An excess of a strong base like sodium hydroxide can lead to the hydrolysis of the acyl chloride. Pyridine is a milder base that can also act as a catalyst. byjus.com The use of a two-phase system (e.g., dichloromethane (B109758) and water) can help to separate the product and starting materials from the aqueous base, thereby reducing hydrolysis. wikipedia.org

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are commonly used. jk-sci.com

Temperature: Acylation reactions are often exothermic and may require initial cooling to control the reaction rate and prevent side reactions. Subsequent heating may be necessary to drive the reaction to completion. researchgate.net

Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the amine can sometimes be beneficial, but this needs to be balanced with the potential for side reactions.

For amidation reactions using coupling reagents, optimization would involve screening different coupling agents and additives, as well as adjusting the reaction temperature and time to ensure complete conversion and minimize racemization if chiral centers are present. nih.gov Purification techniques such as recrystallization or column chromatography are typically employed to isolate the pure product. azom.com

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for modifying its physicochemical properties for specific applications, such as enhancing its detectability in analytical methods or exploring its biological activity.

Functionalization for Enhanced Analytical Performance

The analysis of this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be improved through derivatization. jfda-online.comddtjournal.commeliomics.com Derivatization can increase the volatility, thermal stability, and ionization efficiency of the analyte, leading to better chromatographic separation and lower detection limits. researchgate.net

For GC-MS analysis , common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, such as those potentially present on the aromatic ring after modification, with a trimethylsilyl (B98337) group, thereby increasing volatility. gcms.cz

Acylation: Further acylation with fluorinated anhydrides (e.g., trifluoroacetic anhydride) can introduce fluorinated tags, which enhance detectability by electron capture detection (ECD). gcms.cz

For LC-MS analysis , derivatization aims to improve ionization efficiency and chromatographic retention:

Introduction of a chargeable moiety: Reagents containing a permanently charged group, such as a quaternary ammonium (B1175870) salt, can be used to derivatize the molecule, ensuring efficient ionization in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

Labeling with fluorescent tags: For fluorescence detection in HPLC, derivatizing agents like dansyl chloride or fluorescamine (B152294) can be employed to attach a fluorophore to the molecule, although this would require a suitable functional group on the this compound to be introduced first.

| Analytical Technique | Derivatization Strategy | Derivatizing Reagent Example | Purpose |

| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability |

| GC-MS | Acylation | Trifluoroacetic anhydride (B1165640) | Enhance detectability (ECD) |

| LC-MS | Introduction of a charge | Quaternary ammonium salt reagents | Improve ionization efficiency (ESI) |

| HPLC-Fluorescence | Fluorescent labeling | Dansyl chloride | Enable sensitive fluorescence detection |

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying the structure of this compound, researchers can identify the key pharmacophoric features responsible for its potential therapeutic effects.

Potential modifications to the this compound scaffold for SAR studies could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or alkoxy groups) at different positions on the benzoyl ring can probe the electronic and steric requirements for biological activity. mdpi.comnih.gov

Modification of the N-acyl and N-alkyl groups: The N-acetyl and N-ethyl groups can be replaced with other acyl and alkyl groups of varying sizes and electronic properties to investigate their influence on activity and metabolic stability. For example, replacing the acetyl group with a larger acyl group or a different functional group could impact the compound's interaction with a biological target. nih.govresearchgate.net The nature of the N-substituents has been shown to be critical for the activity of other benzamide (B126) derivatives. ajol.info

Introduction of heteroatoms: Replacing the phenyl ring with a heterocyclic ring system or introducing heteroatoms into the N-alkyl chain can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can have a profound effect on its biological activity. mdpi.com

These systematic modifications, coupled with biological testing, would allow for the development of a comprehensive SAR profile for this class of compounds, guiding the design of more potent and selective analogs.

Strategies for Isotopic Labeling of this compound

Isotopic labeling is an invaluable technique for tracking molecules in biological systems, elucidating reaction mechanisms, and as internal standards for quantitative analysis. For this compound, several strategies can be employed to introduce stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.

One common approach involves the use of isotopically labeled precursors during synthesis. For instance, to introduce a deuterium label on the acetyl group, acetyl chloride-d3 can be used as the acylating agent in the final step of the synthesis. This method has been successfully applied for the labeling of N-acylethanolamides, a class of compounds structurally related to this compound, to serve as internal standards in mass spectrometry-based quantification. acs.org

Similarly, ¹³C labeling can be achieved by utilizing precursors containing ¹³C atoms. For labeling the carbonyl carbon of the acetyl group, [1-¹³C]acetyl chloride or [1,2-¹³C₂]acetyl chloride could be employed. To label the benzoyl group, ¹³C-labeled benzoic acid or benzoyl chloride would be required. The incorporation of ¹³C-labeled methyl groups can also be achieved through palladium-catalyzed C(sp³)–H functionalization using labeled iodomethane-¹³C, a strategy demonstrated in the synthesis of ¹³C methyl-labeled amino acids. nih.govresearchgate.net Uniform ¹³C labeling can significantly resolve spectral overlap in amide I/I′ regions in spectroscopic studies. hbni.ac.in

Nitrogen-15 labeling can be introduced by using ¹⁵N-labeled N-ethylbenzamide as the starting material for the acetylation step. The synthesis of such a precursor would involve the reaction of benzoyl chloride with ¹⁵N-labeled ethylamine. These isotopically labeled compounds are crucial for nuclear magnetic resonance (NMR) studies to probe molecular structure and dynamics.

A summary of potential isotopic labeling strategies for this compound is presented in the table below.

| Isotope | Position | Labeling Reagent/Precursor |

| ²H (Deuterium) | Acetyl methyl group | Acetyl chloride-d₃ |

| ¹³C | Acetyl carbonyl | [1-¹³C]Acetyl chloride |

| ¹³C | Acetyl group | [1,2-¹³C₂]Acetyl chloride |

| ¹³C | Benzoyl carbonyl | [carbonyl-¹³C]Benzoyl chloride |

| ¹³C | Phenyl ring | Uniformly ¹³C-labeled Benzene (B151609) |

| ¹⁵N | Amide nitrogen | [¹⁵N]Ethylamine |

Mechanistic Studies of this compound Formation

The formation of this compound involves the creation of a C-N bond and potentially the activation of C-H bonds, depending on the synthetic route. Mechanistic studies, often supported by computational chemistry, are crucial for understanding and optimizing these transformations.

Investigation of C-N and C-H Bond Activation Mechanisms

C-N Bond Activation: In the context of forming this compound, the key step is the N-acetylation of N-ethylbenzamide, which involves the formation of a new C-N bond. However, in broader synthetic strategies, the activation and cleavage of existing C-N bonds in precursor molecules can be a critical step. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for C-N bond activation in amides. nih.gov For instance, palladium-catalyzed N-acylation of tertiary amines with carboxylic acids proceeds through the cleavage of a C-N bond. researchgate.netorganic-chemistry.orgnih.gov This process typically involves the oxidative addition of the C-N bond to a low-valent metal center. While challenging due to the resonance stability of the amide bond, this activation can be facilitated by electronically activating the amide nitrogen. nih.gov

C-H Bond Activation: Direct C-H bond functionalization represents an atom-economical approach to forming C-N bonds. In pathways relevant to this compound synthesis, the activation of a C-H bond on the ethyl group of a precursor could be envisioned. Transition metals like rhodium and palladium are known to catalyze such reactions, often guided by a directing group within the substrate to ensure regioselectivity. The amide group itself, or a derivative like an N-methoxy amide, can serve as an effective directing group for the activation of proximal C-H bonds. researchgate.netresearchgate.net Rhodium-catalyzed C-H amination reactions, for example, can proceed through the formation of a metal-nitrenoid intermediate which then inserts into a C-H bond. acs.orgkaist.ac.kr Mechanistic studies, including kinetic analyses and DFT calculations, suggest that the formation of the rhodium-nitrenoid species can be the rate-limiting step, rather than the C-H activation itself. kaist.ac.kr For allylic C-H amination catalyzed by rhodium complexes, the C-H activation to form a π-allyl complex has been shown to be a key step. nih.govchemrxiv.org

Catalytic Pathways in this compound Synthesis

The synthesis of this compound can be achieved through various catalytic pathways. A common laboratory method involves the acylation of N-ethylbenzamide with acetyl chloride or acetic anhydride, which can be catalyzed by a base.

Transition-metal catalysis offers more sophisticated and potentially milder routes. Palladium-based catalysts, for example, are effective for the N-acylation of amines. researchgate.netorganic-chemistry.orgnih.govacs.org A plausible palladium-catalyzed pathway for the synthesis of amides from tertiary amines and carboxylic acids involves the in situ formation of a mixed anhydride, followed by oxidative addition to a Pd(0) complex to generate an acyl-palladium intermediate. Reductive elimination from this intermediate then yields the final amide product. acs.org

Ruthenium catalysts are particularly effective for the N-alkylation of amines and amides using alcohols, operating through a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.orgorganic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine.

The table below summarizes some catalytic systems relevant to the formation of amide bonds.

| Catalyst System | Reactants | Mechanism Highlights |

| Palladium(0)/TFP | Tertiary Amine + Carboxylic Acid | C-N bond cleavage, oxidative addition, reductive elimination acs.org |

| Rhodium(III) | N-Phenoxyacetamide + Alkyne | C-H activation, migratory insertion, C-N formation |

| Ruthenium(II)/Diphosphine | Amine + Alcohol | Borrowing hydrogen, dehydrogenation-condensation-hydrogenation organic-chemistry.org |

Kinetic and Thermodynamic Analyses of Reaction Pathways

Understanding the kinetics and thermodynamics of this compound formation is essential for process optimization, enabling control over reaction rates and product yields.

Kinetic Analyses: The rate of amide formation is dependent on several factors, including the nature of the reactants, catalyst, solvent, and temperature. For the common synthesis from an acid chloride and an amine, the reaction is typically fast at room temperature. organic-chemistry.orgresearchgate.net Kinetic studies can be performed by monitoring the concentration of reactants or products over time using techniques like NMR spectroscopy or chromatography. For instance, the rate of amide formation from 3-fluorobenzoyl chloride and aniline (B41778) in various solvents was monitored using in situ ¹⁹F NMR, showing complete conversion in under five minutes. organic-chemistry.org The hydrolysis of N-substituted amides, the reverse reaction, has been shown to be first order in both water and the amide under high-temperature conditions.

Computational studies using Density Functional Theory (DFT) can provide detailed insights into the reaction mechanism and identify the rate-determining step. For amide bond formation via mixed carboxylic-carbamic anhydrides, DFT calculations have shown that the mechanism and rate are dependent on the type of catalyst (acidic, basic, or bifunctional). nih.gov

Thermodynamic Analyses: The formation of an amide bond from a carboxylic acid and an amine is generally an endergonic process under standard conditions, meaning it requires an input of energy. However, the use of activated carboxylic acid derivatives like acid chlorides or anhydrides makes the reaction highly exergonic and essentially irreversible.

Advanced Spectroscopic Characterization and Structural Elucidation of N Acetyl N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a molecule such as N-Acetyl-N-ethylbenzamide, with its distinct functional groups—a benzoyl group, an ethyl group, and an acetyl group attached to a central nitrogen atom—NMR spectroscopy is indispensable for unambiguous structural confirmation and for studying its conformational behavior in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would display characteristic signals corresponding to the protons of the ethyl, acetyl, and benzoyl moieties.

The aromatic protons of the benzoyl group are expected to appear in the downfield region of the spectrum, typically between 7.4 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. The protons on the ethyl group would present as two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The methylene protons are adjacent to the electron-withdrawing nitrogen atom, causing them to resonate at a lower field (higher ppm) than the methyl protons. The acetyl group's methyl protons are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with.

The integration of these signals would correspond to the number of protons in each group (e.g., 5H for the benzoyl ring, 2H for the methylene group, 3H for the ethyl's methyl group, and 3H for the acetyl's methyl group), confirming the presence of each structural component.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Benzoyl (Aromatic) | 7.4 - 7.8 | Multiplet |

| Ethyl (-CH₂) | 3.5 - 4.0 | Quartet |

| Acetyl (-CH₃) | 2.1 - 2.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show two signals in the far downfield region, corresponding to the two carbonyl carbons of the acetyl and benzoyl groups. These are typically found between 165 and 175 ppm. The aromatic carbons of the benzoyl ring would produce a set of signals in the 127-138 ppm range. The specific chemical shifts would depend on their position relative to the carbonyl group. The aliphatic carbons of the ethyl group and the methyl carbon of the acetyl group would appear in the upfield region of the spectrum. The methylene carbon of the ethyl group, being attached to nitrogen, would be more deshielded than the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoyl (C=O) | 170 - 175 |

| Acetyl (C=O) | 168 - 172 |

| Benzoyl (Aromatic C-ipso) | 135 - 138 |

| Benzoyl (Aromatic C-ortho, C-meta, C-para) | 127 - 132 |

| Ethyl (-CH₂) | 40 - 45 |

| Acetyl (-CH₃) | 21 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While ¹D NMR spectra provide foundational information, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show correlations between the ethyl methylene protons and the methylene carbon, the ethyl methyl protons and the methyl carbon, the acetyl methyl protons and its corresponding carbon, and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting molecular fragments. Expected correlations would include:

The ethyl methylene protons to the benzoyl carbonyl carbon and the acetyl carbonyl carbon, confirming their attachment to the central nitrogen.

The acetyl methyl protons to the acetyl carbonyl carbon.

The ortho-aromatic protons to the benzoyl carbonyl carbon.

Together, these 2D NMR experiments provide an unambiguous assignment of all proton and carbon signals and confirm the complete covalent structure of this compound.

Dynamic NMR Spectroscopy for Conformational Dynamics

This compound possesses two amide bonds (the N-acetyl and N-benzoyl linkages), both of which can exhibit restricted rotation due to the partial double-bond character of the C-N bond. This phenomenon can lead to the existence of different conformers (or rotamers) that may interconvert at a rate that is slow on the NMR timescale at room temperature. rcsi.comutoronto.ca

Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, is the primary tool for studying such conformational dynamics. At low temperatures, the rotation around the C-N amide bonds may be slow enough that distinct sets of signals for each conformer are observed. As the temperature is increased, the rate of interconversion increases. When the rate becomes comparable to the difference in frequency between the signals of the two conformers, the peaks broaden. Upon further heating, the rate becomes very fast, and the separate signals coalesce into a single, time-averaged signal. researchgate.net

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the rotational barriers, providing valuable insight into the molecule's flexibility and conformational preferences.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups, making them powerful tools for structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds and functional groups.

For this compound, the FT-IR spectrum is expected to be dominated by strong absorption bands from its two carbonyl groups. Because they are in slightly different electronic environments (one adjacent to a phenyl ring, the other to a methyl group), they are expected to have distinct stretching frequencies, likely appearing as two separate, strong peaks in the 1650-1750 cm⁻¹ region. nih.gov

Other key absorptions would include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the 1200-1400 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the benzene (B151609) ring (overtones and combination bands) often appear in the 1600-2000 cm⁻¹ "fingerprint" region, with out-of-plane bending vibrations appearing below 900 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Benzoyl) | C=O Stretch | 1680 - 1710 | Strong |

| Carbonyl (Acetyl) | C=O Stretch | 1715 - 1740 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides detailed insights into the vibrational modes of a molecule, offering a fingerprint of its structural composition. For this compound, the Raman spectrum is predicted to be rich with information, reflective of its benzoyl, acetyl, and ethyl functionalities. Key vibrational signatures can be anticipated based on the analysis of similar N,N-disubstituted amides and computational studies, such as Density Functional Theory (DFT) calculations, which are instrumental in assigning vibrational frequencies. nih.govnih.gov

Expected prominent Raman bands for this compound would include:

Amide I Band: This band, primarily associated with the C=O stretching vibrations of both the benzoyl and acetyl groups, is expected to appear in the 1630-1700 cm⁻¹ region. The exact position and intensity of this band would be sensitive to the electronic environment and conformation of the molecule.

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. Phenyl ring C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. A strong band around 1000 cm⁻¹ due to the ring breathing mode is also a characteristic feature of benzene derivatives. nih.gov

C-N Stretching Vibrations: The stretching of the C-N bonds in the amide linkage is expected to produce signals in the 1200-1400 cm⁻¹ range.

Alkyl Group Vibrations: The ethyl group will contribute to the spectrum with C-H stretching vibrations just below 3000 cm⁻¹, as well as bending and rocking modes at lower frequencies. The acetyl methyl group will also show characteristic C-H stretching and bending vibrations.

An interactive data table of predicted key Raman vibrational modes for this compound is presented below, based on typical values for related functional groups.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group Origin |

| Amide I (C=O stretching) | 1630 - 1700 | Benzoyl C=O, Acetyl C=O |

| Aromatic C-C stretching | 1400 - 1600 | Phenyl Ring |

| C-N stretching | 1200 - 1400 | Amide Linkage |

| Aromatic Ring Breathing | ~1000 | Phenyl Ring |

| C-H stretching (aromatic) | >3000 | Phenyl Ring |

| C-H stretching (aliphatic) | <3000 | Ethyl and Acetyl Groups |

| C-H bending (aliphatic) | 1350 - 1470 | Ethyl and Acetyl Groups |

Correlation of Vibrational Data with Molecular Conformation

The conformation of this compound, particularly the rotational isomers around the C-N bonds, significantly influences its vibrational spectra. The relative orientation of the benzoyl, acetyl, and ethyl groups can be studied by analyzing shifts in the key Raman bands. For instance, the frequency of the Amide I band is known to be sensitive to the planarity of the amide group and the degree of conjugation with the phenyl ring. nih.gov

Theoretical studies on similar N,N-disubstituted amides have shown that different conformers can have distinct vibrational frequencies. nih.govnih.gov By comparing experimentally obtained Raman spectra with spectra calculated for different stable conformers (using methods like DFT), it is possible to determine the most likely conformation in a given state (e.g., solid, in solution). For this compound, steric hindrance between the bulky substituents on the nitrogen atom will likely lead to a non-planar arrangement around the amide bond, which would be reflected in the vibrational spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₁₃NO₂. The theoretical exact mass can be calculated as follows:

Carbon (C): 11 x 12.000000 = 132.000000

Hydrogen (H): 13 x 1.007825 = 13.101725

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 2 x 15.994915 = 31.989830

Theoretical Exact Mass of [M] = 191.094629 Da

Theoretical Exact Mass of [M+H]⁺ = 192.102454 Da

An experimental HRMS measurement would be expected to yield a mass value very close to this theoretical calculation, confirming the elemental composition of the molecule.

In electron ionization mass spectrometry (EI-MS), this compound would undergo fragmentation, providing valuable structural information. The fragmentation of aromatic amides is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom. nih.gov

Key predicted fragmentation pathways for this compound include:

Formation of the Benzoyl Cation: A very common fragmentation for benzamides is the cleavage of the N-CO bond to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. researchgate.net

Loss of the Benzoyl Group: Cleavage can also result in the loss of the benzoyl group as a radical, leading to a fragment corresponding to the N-acetyl-N-ethylaminyl cation at m/z 86.

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage of the Acetyl Group: Loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) from the molecular ion would result in a fragment at m/z 149, corresponding to N-ethylbenzamide.

Alpha-Cleavage of the Ethyl Group: Cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 176.

The following interactive table summarizes the predicted major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Structure |

| 191 | Molecular Ion | [C₁₁H₁₃NO₂]⁺• |

| 176 | [M - CH₃]⁺ | [C₁₀H₁₀NO₂]⁺ |

| 149 | [M - CH₂CO]⁺ | [C₉H₁₁NO]⁺• (N-ethylbenzamide) |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 86 | N-acetyl-N-ethylaminyl cation | [CH₃CONCH₂CH₃]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Tandem mass spectrometry (MS/MS) would provide further structural confirmation by isolating a specific precursor ion (e.g., the molecular ion at m/z 191) and subjecting it to collision-induced dissociation (CID). The resulting product ions would confirm the fragmentation pathways proposed above. For instance, selecting the m/z 191 ion and observing the formation of m/z 105 and m/z 149 would strongly support the structure of this compound. Furthermore, selecting the m/z 105 ion and observing the formation of the m/z 77 ion would confirm the presence of the benzoyl moiety. This technique is particularly useful for distinguishing between isomers and for the structural analysis of compounds in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the benzene ring and the two carbonyl groups.

The anticipated electronic transitions are:

π → π* Transitions: These transitions, associated with the aromatic system and the conjugated carbonyl group of the benzoyl moiety, are expected to be strong and occur at shorter wavelengths, likely in the range of 200-280 nm. The benzene ring itself has characteristic absorptions in this region. libretexts.org

n → π* Transitions: The non-bonding electrons on the oxygen atoms of the carbonyl groups can be excited to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths, potentially overlapping with the π → π* bands or appearing as a shoulder on the main absorption peak. youtube.com

The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity and the conformation of the molecule, which affects the degree of conjugation between the phenyl ring and the benzoyl carbonyl group.

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectrum of this compound is primarily determined by the chromophores present in its molecular structure. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound, the principal chromophore is the benzoyl group (C₆H₅-C=O), which is conjugated system involving the benzene ring and the carbonyl group.

This system gives rise to two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions characteristic of aromatic and conjugated systems. For the benzoyl chromophore, this transition typically results in a strong absorption band.

n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an anti-bonding π* orbital. This absorption band is often weaker and occurs at a longer wavelength than the π → π* transition.

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Expected Intensity |

|---|---|---|---|

| π → π | Benzoyl group (C₆H₅-C=O) | ~225-245 nm | High |

| n → π | Benzoyl Carbonyl (C=O) | ~270-290 nm | Low |

| n → π* | Acetyl Carbonyl (C=O) | ~210-220 nm | Low |

Solvatochromic Studies for Environmental Effects

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when measured in different solvents. wikipedia.org This phenomenon arises from differential solvation of the molecule's electronic ground and excited states, which alters the energy gap between them. researchgate.net Studying these shifts provides insight into the nature of the electronic transitions and the molecule-solvent interactions.

For this compound, the following solvatochromic effects are anticipated:

Hypsochromic Shift (Blue Shift): The n → π* transition is expected to shift to shorter wavelengths (higher energy) as solvent polarity increases, especially in protic solvents like ethanol (B145695) or water. This is because the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition. researchgate.netnih.gov

Bathochromic Shift (Red Shift): The π → π* transition typically shifts to longer wavelengths (lower energy) with increasing solvent polarity. This occurs because the π* excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. researchgate.net

The table below illustrates the expected solvatochromic shifts for the primary absorption bands of this compound in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

|---|---|---|---|

| n-Hexane | 1.9 | ~230 | ~285 |

| Dioxane | 2.2 | ~233 | ~282 |

| Ethanol | 24.6 | ~238 | ~275 |

| Water | 80.1 | ~242 | ~271 |

X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in published literature, analysis can be performed by examining closely related structures. The fundamental benzamide (B126) framework is a versatile template for exploring hydrogen bonding and other intermolecular forces that dictate crystal packing. nih.gov The principles governing the solid-state structure of N-substituted benzamides provide a strong basis for understanding how this compound would crystallize.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides key data including the unit cell dimensions, crystal system, and space group. For illustrative purposes, the crystallographic data for a related N-substituted benzamide, N-[4-(trifluoromethyl)phenyl]benzamide, is presented, as it shares the core benzamide structure. iucr.org

| Parameter | Value (for N-[4-(trifluoromethyl)phenyl]benzamide) |

|---|---|

| Chemical Formula | C₁₄H₁₀F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8918(3) |

| b (Å) | 8.0153(5) |

| c (Å) | 13.1119(8) |

| α (°) | 86.669(2) |

| β (°) | 81.168(2) |

| γ (°) | 79.434(2) |

| Molecules per unit cell (Z) | 2 |

Data from a representative N-substituted benzamide structure to illustrate typical crystallographic parameters. iucr.org

Analysis of Intermolecular and Intramolecular Interactions

The stability and packing of molecules in a crystal lattice are governed by a network of intermolecular and intramolecular interactions. In many primary and secondary amides, strong N-H···O hydrogen bonds are the dominant force, often leading to the formation of dimers or chain-like structures. nih.govmdpi.com

However, this compound is a tertiary amide, meaning it lacks an N-H proton donor. Consequently, its crystal packing would be dictated by weaker interactions:

C-H···O Hydrogen Bonds: These weak hydrogen bonds are crucial in the absence of stronger donors. The carbonyl oxygens of the benzoyl and acetyl groups can act as acceptors for hydrogen atoms from the ethyl group and the phenyl ring of neighboring molecules. These interactions play a significant role in determining molecular conformation and crystal packing.

π-π Stacking: The aromatic phenyl rings are electron-rich and can interact with each other through π-π stacking. This is a common and essential stabilizing interaction in the crystal structures of many benzamides, contributing to a layered or stacked arrangement. iucr.orgrsc.org

The interplay of these weaker C-H···O bonds and π-π stacking interactions would be the primary determinant of the supramolecular assembly of this compound in its crystalline form.

Computational and Theoretical Investigations of N Acetyl N Ethylbenzamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the structural and electronic properties of a molecule.

This section would detail the process of finding the most stable three-dimensional structure of N-Acetyl-N-ethylbenzamide. Computational methods would be used to explore various possible arrangements of the atoms (conformers) to identify the lowest energy, and thus most probable, conformation. nih.gov Key findings would include optimized bond lengths, bond angles, and dihedral angles of the most stable conformer. A data table would typically be presented with these geometric parameters. Conformational analysis of similar amide-containing molecules often focuses on the rotational barriers around key single bonds, such as the C-N bonds, to understand the molecule's flexibility. slu.senih.gov

An analysis of the electronic structure would focus on the distribution of electrons within the molecule. A key aspect of this is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov This subsection would present the calculated energies of the HOMO and LUMO and the resulting energy gap, often accompanied by visualizations of these orbitals to show their spatial distribution across the molecule.

Table 1: Hypothetical Frontier Orbital Energies No data available for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Building on the electronic structure, this section would explore the molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.netrsc.org Other descriptors, such as Fukui functions, would be used to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. Global reactivity descriptors like chemical hardness, softness, and electronegativity, derived from HOMO-LUMO energies, would also be calculated and presented to provide a comprehensive picture of the molecule's reactivity.

Computational methods can predict various spectroscopic properties. This section would present the theoretically calculated vibrational frequencies (IR and Raman) and compare them to known experimental data if available. nih.gov The assignment of specific vibrational modes to calculated frequencies would be detailed. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated and presented, providing a powerful tool for interpreting experimental NMR spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies No data available for this compound.

| Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|

| C=O (Benzoyl) Stretch | Data not available |

| C=O (Acetyl) Stretch | Data not available |

| C-N Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

Molecular Docking and Ligand-Target Interaction Studies (in vitro biological relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This section would explore the potential biological relevance of this compound by simulating its interaction with specific protein targets. The results would include the binding affinity (often expressed as a docking score or binding free energy), which estimates the strength of the interaction, and a detailed analysis of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-receptor complex. peerj.comresearchgate.net Visualizations of the docked pose within the protein's binding site would be described.

Prediction of Binding Affinities and Modes with Biomolecular Targets (e.g., Enzymes, Proteins)

Computational docking is a primary tool for predicting the binding affinity and mode of a small molecule like this compound with various biomolecular targets, such as enzymes and proteins. This method computationally places the ligand into the binding site of a receptor and scores the interaction, providing an estimate of the binding free energy. The binding affinity is a critical determinant of a compound's potential efficacy as a therapeutic agent.

Molecular docking studies on analogous benzamide (B126) derivatives have demonstrated that the benzamide moiety can form key interactions within the binding pockets of enzymes. For instance, in studies of benzamide derivatives as cholinesterase inhibitors, the amide group was found to be crucial for hydrogen bonding interactions with amino acid residues in the active site. Similarly, for this compound, it is hypothesized that the acetyl and ethyl groups would influence the orientation and binding affinity. The carbonyl oxygen of the acetyl group and the benzamide group can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Biomolecular Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | -8.2 | Tyr435, Gln206, Cys172 | Pi-Pi Stacking, Hydrogen Bond |

| Histone Deacetylase 1 (HDAC1) | -6.9 | His142, Gly150, Asp101 | Metal Coordination, Hydrogen Bond |

Note: The data in this table is illustrative and based on computational predictions for analogous compounds. Actual binding affinities would require experimental validation.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their activity based on various molecular descriptors.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of structurally similar benzamide derivatives and calculating their steric and electrostatic fields. These fields are then correlated with their experimentally determined biological activities to build a predictive model. The resulting contour maps from CoMFA and CoMSIA can highlight regions where modifications to the this compound structure would likely enhance or diminish its activity.

For this compound, a hypothetical QSAR model might reveal the following relationships:

Steric Fields: The model could indicate that bulky substituents on the ethyl group are detrimental to activity, suggesting a sterically constrained binding pocket. Conversely, increased steric bulk on the phenyl ring at specific positions might be favorable.

Electrostatic Fields: The model might show that electropositive potentials around the amide nitrogen are favorable for activity, while electronegative potentials near the acetyl group are preferred. This information can guide the synthesis of new derivatives with improved potency.

These in silico SAR models are invaluable for prioritizing the synthesis of new compounds and for understanding the key structural features required for biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and interactions of this compound over time.

Conformational Stability and Dynamics of this compound in Various Environments

The conformational flexibility of this compound is a key determinant of its biological activity. MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum, in an aqueous solution, or within a protein binding site.

In an aqueous environment, simulations would likely show that the molecule can adopt multiple conformations due to the rotation around the C-N bonds of the amide groups. The presence of water molecules would influence the conformational preferences through hydrogen bonding and solvent effects. The stability of different conformers can be assessed by analyzing the potential energy over the simulation trajectory. Studies on similar N-acylhydrazone derivatives have shown that methylation can significantly alter the preferred dihedral angles, shifting the conformational equilibrium.

Ligand-Receptor Interaction Dynamics

MD simulations of the this compound-protein complex can reveal the stability of the binding pose predicted by docking and the dynamics of the interactions. These simulations can show how the ligand and receptor adapt to each other's presence, a phenomenon known as "induced fit."

Key insights from such simulations would include:

The stability of hydrogen bonds between the ligand and receptor.

The fluctuation of the ligand within the binding pocket.

The role of water molecules in mediating ligand-receptor interactions.

Analysis of the trajectory can provide a detailed picture of the dynamic nature of the binding event, which is often missed in static docking studies.

Solvent Effects on Molecular Behavior

The solvent environment can significantly impact the structure, dynamics, and interactions of this compound. MD simulations with explicit solvent models are essential for capturing these effects accurately.

In a polar solvent like water, the polar groups of this compound will be well-solvated, which can influence its conformational preferences. The hydrophobic ethyl group may induce local ordering of water molecules. In a nonpolar solvent, intramolecular interactions may become more dominant in determining the conformation. The choice of solvent in a simulation can therefore have a profound effect on the observed molecular behavior. Computational studies on related peptides have demonstrated that the conformational profile can shift from helical in chloroform to a mix of other structures in more polar solvents like DMSO and methanol rsc.org.

Computational Mechanistic Elucidation

Computational chemistry methods, particularly density functional theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study its reactivity, such as its hydrolysis or its role in a catalytic cycle if it were to act as a catalyst or substrate.

For instance, the acid-catalyzed hydrolysis of the amide bonds in this compound could be investigated. DFT calculations could be used to determine the structures of reactants, transition states, and products along the reaction pathway. The calculated activation energies would provide insights into the reaction kinetics. Such studies on related N-diacetamides have explored decomposition mechanisms involving six-membered transition states nih.gov.

By mapping the potential energy surface of a reaction, computational methods can provide a detailed, step-by-step understanding of the chemical transformations involving this compound, which is often difficult to obtain through experimental means alone.

Reaction Pathway Mapping and Transition State Analysis

There is currently no published research that specifically maps the reaction pathways or provides a transition state analysis for this compound. This type of investigation would require sophisticated computational modeling to identify the intermediate structures and transition states involved in its chemical reactions. Such an analysis would be crucial for understanding the mechanisms of its formation, decomposition, or interaction with other chemical species.

Energy Barrier Calculations for Chemical Transformations

Similarly, there are no available data on the energy barrier calculations for chemical transformations involving this compound. These calculations are fundamental to predicting the kinetics and feasibility of chemical reactions. Determining the activation energies for potential reactions of this compound would necessitate quantum chemical calculations, which have not been reported in the scientific literature to date.

Future Directions and Research Perspectives

Development of Next-Generation N-Acetyl-N-ethylbenzamide Derivatives with Tailored Reactivity

The synthesis of new derivatives of this compound with precisely controlled reactivity is a promising avenue for future research. Building upon existing knowledge of N-substituted benzamide (B126) chemistry, scientists can systematically modify the core structure to enhance or introduce specific functionalities. researchgate.netnih.gov These modifications could involve the introduction of various substituent groups on the phenyl ring or alterations to the N-acetyl and N-ethyl groups. The goal of this synthetic exploration is to create a library of analogs with a spectrum of electronic and steric properties.

The tailored reactivity of these next-generation derivatives could be harnessed for a variety of applications. For instance, derivatives could be designed to act as selective probes for biological systems or as precursors for the synthesis of more complex molecules. The systematic study of these analogs will also contribute to a deeper understanding of structure-activity relationships (SAR) within this class of compounds. nih.gov

| Potential Modification Strategy | Targeted Reactivity/Property | Potential Application Area |

| Introduction of electron-withdrawing groups on the phenyl ring | Increased electrophilicity of the carbonyl carbon | Organic synthesis, covalent inhibitors |

| Introduction of electron-donating groups on the phenyl ring | Enhanced nucleophilicity of the amide nitrogen | Catalysis, material science |

| Variation of the N-acyl group | Altered steric hindrance and metabolic stability | Drug discovery, prodrug design |

| Incorporation of fluorescent moieties | Intrinsic spectroscopic handle | Bioimaging, molecular probes |

Advanced Spectroscopic and Structural Techniques for Complex Studies

The comprehensive characterization of this compound and its future derivatives will be greatly facilitated by the application of advanced spectroscopic and structural analysis techniques. While standard methods like ¹H and ¹³C NMR provide fundamental structural information, more sophisticated techniques can offer deeper insights into the molecule's conformation, dynamics, and interactions with other molecules. nih.gov

Techniques such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. X-ray crystallography will be invaluable for determining the precise three-dimensional structure of these compounds in the solid state, providing crucial information about bond lengths, bond angles, and intermolecular interactions. eurjchem.com Computational chemistry, particularly Density Functional Theory (DFT), can be used in concert with experimental data to predict and rationalize spectroscopic properties and to model the compound's behavior at a molecular level. mdpi.com

| Analytical Technique | Information Gained | Significance for Research |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms | Unambiguous structure elucidation of complex derivatives |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state | Understanding intermolecular forces and solid-state properties |

| Mass Spectrometry | Accurate molecular weight and fragmentation patterns | Confirmation of molecular identity and structural features |

| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups | Characterization of bonding and molecular structure |

| Computational (DFT) Calculations | Predicted spectroscopic data, electronic properties | Aiding in spectral interpretation and understanding reactivity |

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools can be trained on existing chemical data to predict a wide range of properties for novel, un-synthesized derivatives, thereby accelerating the research and development process. nih.govtaylorfrancis.commdpi.com

| Machine Learning Application | Predicted Property/Outcome | Impact on Research |

| QSAR Modeling | Biological activity, toxicity | Prioritization of synthetic targets in drug discovery |

| Physicochemical Property Prediction | Solubility, logP, metabolic stability | Early assessment of drug-likeness and material suitability |

| Retrosynthesis Prediction | Potential synthetic routes to novel derivatives | Streamlining the design of synthetic strategies |

| Reaction Outcome Prediction | Product yield, side product formation | Optimization of chemical syntheses |

Deeper Exploration of this compound's Role in Fundamental Biochemical Pathways in vitro

While the specific biological roles of this compound are not yet extensively documented, future research will likely delve into its interactions with fundamental biochemical pathways in in vitro settings. Drawing parallels from studies on structurally related compounds like N-acetylcysteine (NAC), which is known to influence pathways related to oxidative stress, it is plausible that this compound and its derivatives could exhibit interesting biological activities. nih.govnih.govmdpi.com

Future in vitro studies could investigate the effects of this compound on various cell lines, exploring its potential to modulate cellular processes such as proliferation, apoptosis, and inflammation. Enzyme inhibition assays could be employed to screen for potential interactions with specific protein targets. For example, given the benzamide scaffold present in some enzyme inhibitors, it would be pertinent to investigate its effect on enzymes like histone deacetylases (HDACs). researchgate.netnih.gov Such studies would provide a foundational understanding of the compound's bioactivity and guide further research into its potential therapeutic or biotechnological applications.

| In Vitro Assay | Biochemical Pathway/Process Investigated | Potential Research Findings |

| Cell Viability and Proliferation Assays | Cellular growth and cytotoxicity | Identification of potential cytostatic or cytotoxic effects |

| Enzyme Inhibition Assays (e.g., HDACs) | Specific enzyme activity | Discovery of novel enzyme inhibitors |

| Reactive Oxygen Species (ROS) Assays | Oxidative stress pathways | Elucidation of potential antioxidant or pro-oxidant properties |

| Gene Expression Analysis | Cellular signaling pathways | Understanding the molecular mechanisms of action |

Multidisciplinary Approaches to this compound Research

The future of research on this compound will undoubtedly be characterized by multidisciplinary collaborations. The complexity of modern scientific challenges necessitates the integration of expertise from various fields to fully unlock the potential of a given chemical compound.

Organic chemists will be essential for the design and synthesis of novel derivatives. researchgate.net Analytical chemists will provide the crucial structural and property data using advanced spectroscopic and chromatographic techniques. Computational chemists will leverage machine learning and molecular modeling to guide experimental work and provide theoretical insights. researchgate.net Biologists and pharmacologists will conduct in vitro and potentially in vivo studies to elucidate the biological effects and mechanisms of action. nih.gov This synergistic approach will create a comprehensive understanding of this compound and its derivatives, paving the way for innovative applications in medicine, materials science, and beyond.

| Discipline | Contribution to Research |

| Organic Chemistry | Synthesis of novel derivatives and analogs |

| Analytical Chemistry | Structural elucidation and property characterization |

| Computational Chemistry | Prediction of properties and modeling of interactions |

| Biochemistry/Pharmacology | Evaluation of biological activity and mechanism of action |

| Material Science | Exploration of applications in novel materials |

Q & A

Q. What statistical approaches are recommended for reconciling discrepancies in enzymatic inhibition data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.